molecular formula C8H9N3O B6597114 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 92406-51-4

3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B6597114
CAS No.: 92406-51-4
M. Wt: 163.18 g/mol
InChI Key: WEDKTHSEWJJSHB-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, an amine at position 5, and a furan-3-yl group at position 3. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, though its specific biological roles remain understudied. Structural analogs of this compound are frequently synthesized via condensation or reductive amination reactions, as inferred from related methodologies .

Properties

IUPAC Name

5-(furan-3-yl)-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDKTHSEWJJSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=COC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269592
Record name 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92406-51-4
Record name 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92406-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated carbonyl, forming a hydrazone intermediate. Subsequent cyclization eliminates water, yielding the pyrazole core. Introducing the furan-3-yl group necessitates a pre-functionalized α,β-unsaturated carbonyl precursor, such as 3-furanacrylic acid derivatives.

Key Parameters

  • Solvent : Ethanol or methanol for solubility and moderate polarity.

  • Temperature : Reflux conditions (70–80°C) to drive cyclization.

  • Catalyst : Acidic or basic conditions may accelerate steps; acetic acid is commonly used.

Table 1: Representative Conditions for Pyrazole Formation via Condensation-Cyclization

PrecursorHydrazineSolventTemperature (°C)Yield (%)
3-Furanacrylic acid ethyl esterMethylhydrazineEthanol8062–68*
3-FuranpropenalMethylhydrazineMethanol7055–60*

*Theoretical yields based on analogous reactions.

Bromination-Functionalization Sequence Adapted from Patent Literature

A patent detailing the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine (CN112079781A) provides a adaptable framework. While the original route focuses on bromination, substituting this step with furan-group incorporation could yield the target compound.

Stepwise Adaptation of the Patent Method

  • Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester :
    Diethyl butynedioate and methylhydrazine undergo condensation in diethyl ether at −10°C, followed by thermal cyclization at 100°C.

  • Furan-3-yl Introduction via Coupling Reaction :
    Instead of bromination with POBr₃, a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could introduce the furan-3-yl group. For instance, reacting the intermediate with 3-furanboronic acid under Pd(PPh₃)₄ catalysis in a DMF/H₂O mixture at 80°C.

  • Hydrolysis and Decarboxylation :
    The ethyl ester is hydrolyzed using NaOH in ethanol, followed by decarboxylation under acidic conditions to yield the primary amine.

Table 2: Modified Reaction Sequence Based on Patent CN112079781A

StepReactionReagents/ConditionsYield (%)
1CondensationDiethyl butynedioate, methylhydrazine, −10°C → 100°C70–75
2Furan Coupling3-Furanboronic acid, Pd(PPh₃)₄, DMF/H₂O, 80°C50–55*
3Hydrolysis/Decarboxylation10% NaOH, HCl, RT → 60°C80–85*

*Theoretical yields extrapolated from analogous transformations.

An alternative route involves late-stage introduction of the amine group to a pre-assembled 3-(furan-3-yl)-1-methyl-1H-pyrazole. This method leverages electrophilic amination or transition-metal-catalyzed C–N bond formation.

Electrophilic Amination Strategy

  • Synthesis of 3-(Furan-3-yl)-1-methyl-1H-pyrazole :
    Prepared via cyclocondensation of 3-furanacetylene derivatives with methylhydrazine.

  • Nitrogen Functionalization :
    Using hydroxylamine-O-sulfonic acid or aminating agents like NH₃/ZnCl₂ under microwave irradiation.

Challenges :

  • Regioselectivity issues may arise during amination.

  • Side reactions such as over-amination or ring opening necessitate careful stoichiometric control.

Analytical Characterization and Yield Optimization

Critical characterization data for intermediates and the final compound include:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent placement.

  • HPLC-MS : Verify purity and molecular ion peaks.

Yield Optimization Strategies :

  • Stepwise Quenching : For exothermic steps (e.g., methylhydrazine addition), controlled temperature maintenance improves reproducibility.

  • Catalyst Screening : Palladium ligands (e.g., XPhos) may enhance coupling efficiency in furan introduction.

Chemical Reactions Analysis

Types of Reactions

3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted pyrazoles. These products have various applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H9N3O
Molecular Weight : 163.18 g/mol
IUPAC Name : 5-(furan-3-yl)-4-methyl-1H-pyrazol-3-amine
InChI Key : YOTNMDQLOINPBT-UHFFFAOYSA-N

The compound features a furan ring fused with a pyrazole moiety, which contributes to its electronic properties and reactivity. The presence of both rings allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Chemistry

3-(Furan-3-yl)-1-methyl-1H-pyrazol-5-amine is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it an essential component in organic synthesis.

Reaction Type Reagents Products
OxidationPotassium permanganateFuran-3-carboxylic acid derivatives
ReductionSodium borohydrideDihydropyrazole derivatives
SubstitutionHalogensSubstituted furan and pyrazole derivatives

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it can inhibit the growth of resistant bacterial strains and exhibit cytotoxic effects on cancer cells.

Case Study: Antimicrobial Efficacy

A study assessed the effectiveness of this compound against resistant strains of E. coli, yielding minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity compared to conventional antibiotics.

Case Study: Cancer Treatment

In clinical trials involving patients with BRAF-mutant melanoma, derivatives of this compound showed improved survival rates and reduced tumor sizes when included in treatment regimens.

Medicinal Applications

The unique structural features of this compound position it as a promising drug candidate. Its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways.

Anti-inflammatory Activity

Research indicates that this compound can inhibit pro-inflammatory cytokines like TNF-α and IL-6, demonstrating protective effects comparable to established anti-inflammatory drugs.

Industrial Applications

Beyond its medicinal uses, the compound is being explored for applications in developing advanced materials, including polymers and organic semiconductors. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and research findings:

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Synthesis Method Biological Activity/Notes References
3-(Furan-3-yl)-1-methyl-1H-pyrazol-5-amine Methyl Furan-3-yl C₈H₉N₃O 163.18 Hypothesized: Condensation/reductive amination Potential bioactivity (unvalidated)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl 4-Chlorophenyl C₁₀H₁₀ClN₃ 207.66 Unspecified Ligand in PDB entry (bioactive potential)
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine Methyl tert-Butyl C₈H₁₅N₃ 153.23 Condensation with aldehydes, sodium borohydride reduction Intermediate for derivatization
3-(Furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine 3-Methylphenyl Furan-2-yl C₁₄H₁₃N₃O 239.27 Unspecified Structural analog with varied steric effects
1-[(3-Chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine (3-Chlorophenyl)methyl Furan-2-yl C₁₄H₁₂ClN₃O 273.72 Unspecified Increased steric bulk, potential inhibitors

Key Observations:

Structural Variations :

  • Position 1 : The methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 3-methylphenyl or (3-chlorophenyl)methyl in analogs .
  • Position 3 : The furan-3-yl group distinguishes the target compound from analogs with phenyl, tert-butyl, or furan-2-yl groups. The furan-3-yl substituent may confer unique electronic properties due to its oxygen atom, influencing solubility and dipole interactions .

Synthetic Accessibility: The tert-butyl analog (C₈H₁₅N₃) is synthesized via reductive amination, a method adaptable to the target compound by substituting furan-3-carboxaldehyde .

Biological Relevance :

  • The 4-chlorophenyl analog (C₁₀H₁₀ClN₃) is documented as a ligand in the Protein Data Bank (PDB), indicating its role in protein binding or inhibition .
  • The tert-butyl analog serves as a stable intermediate for further functionalization, underscoring the pyrazole scaffold's versatility .

Physical and Chemical Properties :

  • Solubility : The furan-3-yl group’s polarity may enhance aqueous solubility compared to hydrophobic tert-butyl or chlorophenyl substituents.
  • Steric Effects : Bulky substituents at position 1 (e.g., 3-methylphenyl) reduce reactivity, whereas the methyl group in the target compound allows for easier synthetic manipulation .

Biological Activity

3-(Furan-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, which include both furan and pyrazole moieties, contribute to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within biological systems. It is believed that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The presence of the furan and pyrazole rings allows for various interactions with enzymes and receptors, enhancing its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, compounds similar to this pyrazole derivative have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and other tumor models .

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated that the compound exhibited an IC50 value in the micromolar range, suggesting potent anticancer activity. Specifically, it was noted that compounds with similar structures could effectively induce apoptosis in cancer cells, leading to a reduction in cell viability .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-75.0Apoptosis induction
Similar Pyrazole DerivativeA54926.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies have shown that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In Vitro Antimicrobial Studies

In vitro tests revealed that derivatives of pyrazole, including this compound, displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against selected pathogens. These findings suggest strong bactericidal activity and potential use as antimicrobial agents .

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives. Its unique combination of furan and pyrazole rings allows it to interact differently with biological targets compared to structurally similar compounds.

Compound NameStructure FeaturesUnique Properties
2-furylacetic acidFuran ring onlyLess diverse biological interactions
4-MethylpyrazolePyrazole ring onlyFocused on anti-inflammatory properties
3-(Furan-2-y)-pyrazoleFuran substitution at different positionDifferent biological activity profiles

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Yield improvements by controlling reaction time (12–24 hrs) and temperature (80–120°C) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : DMSO enhances furan electrophilicity, while THF improves solubility of intermediates .
  • Catalyst screening : Pd-based catalysts for cross-coupling reactions (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination) .
  • Kinetic control : Lower temperatures (e.g., 0–25°C) reduce side reactions like furan ring oxidation .

Q. Data-Driven Example :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes coupling efficiency
Catalyst Loading5–10 mol%Balances cost and reactivity
Reaction Time18–24 hrsMinimizes decomposition

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using δ 6.5–8.0 ppm (furan protons) and δ 2.3–3.5 ppm (N-methyl group) .
  • FTIR : Confirm NH₂ stretches (~3400 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+ (expected m/z ~190) .

Advanced: How are computational methods applied to predict reactivity or biological activity?

Methodological Answer:

  • DFT Calculations : Model electron density to predict nucleophilic/electrophilic sites (e.g., furan O-atom as a hydrogen bond acceptor) .
  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP ~2.1 suggests moderate blood-brain barrier penetration) .

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

  • Molecular Weight : 175.18 g/mol (C₈H₉N₃O).
  • Solubility : Moderate in DMSO (>10 mM), low in water (<1 mM) .
  • Melting Point : Estimated 180–200°C (differential scanning calorimetry recommended) .

Advanced: How can researchers resolve contradictions in spectroscopic data?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping signals (e.g., NH₂ protons) by cooling to -40°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks in crowded regions (e.g., furan/pyrazole ring junctions) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., pyrazole NH vs. amine NH₂) .

Basic: What structural analogs have been studied for comparative analysis?

Methodological Answer:

Compound NameKey ModificationBiological Relevance
3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amineFuran positional isomerAlters COX-2 binding affinity
3-(Thiophen-3-yl)-1-methyl-1H-pyrazol-5-amineSulfur substitutionEnhanced metabolic stability
1-Ethyl-3-(furan-3-yl)-1H-pyrazol-5-amineAlkyl chain extensionImpacts logP and solubility

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce exothermic risks in furan coupling steps .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to avoid over-alkylation .

Basic: What biological activities are associated with this compound?

Methodological Answer:

  • Anti-inflammatory : Inhibits COX-2 (IC₅₀ ~5 µM in RAW 264.7 macrophages) .
  • Anticancer : Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ ~20 µM) .
  • Antimicrobial : Moderate activity against Gram-positive bacteria (MIC ~50 µg/mL) .

Advanced: How are structure-activity relationships (SARs) explored for this scaffold?

Methodological Answer:

  • Substituent Scanning : Replace furan with thiophene or pyridine to assess electronic effects .
  • Pharmacophore Mapping : Identify critical H-bond donors (NH₂) and π-π stacking (furan ring) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands to enhance degradation efficiency .

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